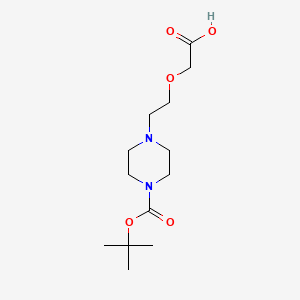

2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid

Description

2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid (CAS: 156478-71-6) is a synthetic intermediate featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-acetic acid side chain. Its molecular formula is C₁₁H₂₀N₂O₄ (molecular weight: 244.29 g/mol), and it is widely used in pharmaceutical synthesis to protect the piperazine amine during multi-step reactions . The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, which is critical for constructing complex molecules like protease inhibitors or kinase modulators.

Propriétés

Formule moléculaire |

C13H24N2O5 |

|---|---|

Poids moléculaire |

288.34 g/mol |

Nom IUPAC |

2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]acetic acid |

InChI |

InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17) |

Clé InChI |

UYIFHWGGLAYCLN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Protective Group Strategy

- The synthesis typically begins with piperazine derivatives , where one nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

- The introduction of the Boc group is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions, usually in an organic solvent like dichloromethane with a base such as triethylamine.

- The Boc protection is crucial to selectively functionalize the other nitrogen atom and to improve solubility and stability of intermediates.

Formation of the Ethoxyacetic Acid Side Chain

- The ethoxyacetic acid moiety is introduced through nucleophilic substitution reactions involving 2-chloroethoxyacetic acid derivatives or their esters.

- A common approach involves reacting the Boc-protected piperazine with 2-(2-chloroethoxy)acetic acid methyl ester or similar haloalkoxyacetates to form the corresponding ether linkage.

- The reaction proceeds via the nucleophilic attack of the free piperazine nitrogen on the electrophilic carbon bearing the halogen, typically in the presence of a base such as potassium carbonate to scavenge the released halide.

Hydrolysis to the Free Acid

- After formation of the ester intermediate, hydrolysis is performed to convert the ester group into the free acetic acid.

- Hydrolysis can be carried out under acidic or basic conditions:

- Basic hydrolysis : Using sodium or potassium hydroxide in aqueous or aqueous-alcoholic media at elevated temperatures (60°C to reflux).

- Acidic hydrolysis : Using hydrochloric acid under reflux conditions.

- The choice of hydrolysis conditions impacts yield and purity; basic hydrolysis tends to give higher yields and cleaner products.

Purification and Isolation

- The final product is purified by crystallization, often from solvents such as 2-butanone or ethyl acetate.

- The Boc-protected product is typically isolated as a solid, characterized by melting point and spectroscopic methods (NMR, IR).

- The compound's purity and stereochemical integrity are confirmed by chromatographic techniques such as HPLC.

Representative Synthetic Scheme

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | Piperazine + di-tert-butyl dicarbonate, base, DCM | Boc-protected piperazine |

| 2 | Boc-piperazine + 2-(2-chloroethoxy)acetic acid methyl ester, K2CO3, reflux | Ether linkage formation, ester intermediate |

| 3 | Hydrolysis with NaOH or HCl, aqueous/alcoholic medium, heat | Conversion of ester to free acetic acid |

| 4 | Crystallization from 2-butanone or suitable solvent | Purification and isolation of final compound |

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Boc protection | Boc2O, triethylamine, DCM, 0–25°C | High selectivity, good yield |

| Ether formation | K2CO3, reflux in n-butanol or DMF | Moderate to high yield, clean reaction |

| Hydrolysis | NaOH or HCl, aqueous/alcoholic, 60–100°C | Basic hydrolysis yields >60%, acid hydrolysis slightly lower |

| Purification | Crystallization from 2-butanone | High purity, good recovery |

| Stereochemical control | Use of optically active piperazine salts | High enantiomeric excess achievable |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in the development of novel catalysts and ligands.

Biology:

- Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, suggesting potential effects on the central nervous system. The tert-butoxycarbonyl group may also influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.

Comparaison Avec Des Composés Similaires

Cetirizine and Levocetirizine Derivatives

- Structure : Cetirizine (CAS: 83881-51-0) and its enantiomer levocetirizine (CAS: 130018-87-0) share the piperazine-ethoxy-acetic acid backbone but replace the Boc group with a benzhydryl moiety (e.g., 4-chlorophenyl-phenylmethyl).

- Functional Differences :

- Cetirizine : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride. Used as an antihistamine, its activity derives from blocking H₁ receptors .

- Levocetirizine : The (R)-enantiomer of cetirizine, exhibiting 10-fold higher potency than the (S)-form due to stereoselective receptor interactions .

- Key Contrast : Unlike the Boc-protected compound, cetirizine derivatives are bioactive drugs. The benzhydryl group enhances lipophilicity and receptor binding, whereas the Boc group serves only as a transient synthetic handle .

Fmoc-Protected Analog

- Structure : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group and lacks the ethoxy spacer.

- Functional Differences: The Fmoc group is base-labile, making it suitable for solid-phase peptide synthesis (SPPS), whereas Boc is acid-sensitive. Direct attachment of acetic acid to piperazine (vs.

Trifluoromethyl Dibenzooxazepine Derivative

- Structure : 2-(2-(4-(2-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11-yl)piperazin-1-yl)ethoxy)acetic acid (Compound 7 in ).

- Functional Differences :

- The dibenzooxazepine substituent introduces a rigid, planar heterocycle, enhancing π-π stacking interactions. This structural feature is absent in the Boc-protected compound.

- The trifluoromethyl group increases metabolic stability and lipophilicity, making this compound a candidate for CNS-targeted therapies .

3-Chlorophenyl-Substituted Analog

- Structure : {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (CAS: 737768-25-1).

- The 3-chlorophenyl group enhances selectivity for serotonin and dopamine receptors, contrasting with the Boc compound’s inert protecting group .

Activité Biologique

2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid, also known as Boc-piperazine acetic acid, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 156478-71-6

- Structure : The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-acetic acid moiety.

The biological activity of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety is known to enhance solubility and bioavailability, which are critical for drug efficacy.

Pharmacological Profiles

Research indicates that compounds containing the piperazine structure often exhibit:

- Antimicrobial Activity : Some studies have reported that derivatives of piperazine demonstrate significant antimicrobial properties against various bacterial strains.

- CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities.

Table 1: Summary of Biological Activities

Detailed Findings

- Antitrypanosomal Activity : A study highlighted the compound's potential against Trypanosoma brucei, showing a significant reduction in parasitemia in animal models. The compound's structural modifications improved its aqueous solubility and potency, making it a candidate for further development as an anti-HAT (human African trypanosomiasis) drug .

- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of piperazine derivatives, including 2-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid. The compound exhibited effective inhibition against a range of bacterial strains, suggesting its utility in treating bacterial infections .

- CNS Effects : Research into the neuropharmacological properties revealed that the compound could exert anxiolytic effects in rodent models, indicating its potential application in treating anxiety disorders .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid, and what are the critical reaction conditions?

The synthesis typically involves nucleophilic substitution to attach the ethoxyacetic acid moiety to the Boc-protected piperazine. For example, reacting tert-butyl piperazine-1-carboxylate with 2-chloroethoxyacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Purification via recrystallization or column chromatography ensures high yields (>80%) and purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound in research settings?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and ethoxyacetic acid linkage (δ ~4.2 ppm for -OCH₂-).

- Mass spectrometry (MS) for molecular ion verification (e.g., calculated [M+H]⁺ = 343.2, observed 343.3).

- HPLC with UV detection (λ = 220–254 nm) to assess purity, often achieving >98% under reverse-phase conditions .

Q. What are the primary challenges in scaling up the synthesis for preclinical studies, and how can these be addressed?

Challenges include maintaining regioselectivity during ethoxy group attachment and minimizing Boc deprotection side reactions. Strategies involve optimizing stoichiometry (1.2–1.5 eq of electrophile), using anhydrous solvents, and controlling reaction temperatures (0–25°C). Pilot-scale batches (≥100 g) require efficient crystallization protocols to avoid column chromatography .

Advanced Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the reactivity of the piperazine ring in subsequent synthetic steps?

The Boc group stabilizes the piperazine nitrogen against undesired protonation or alkylation during reactions. However, it slightly reduces nucleophilicity, requiring stronger bases (e.g., LDA) for deprotonation in coupling reactions. Deprotection with TFA or HCl (1–4 M in dioxane) regenerates the free amine, critical for forming drug candidates like cetirizine analogs .

Q. What strategies mitigate racemization or stereochemical instability during derivatization of this compound?

When synthesizing chiral derivatives (e.g., antihistamines), enantiomeric purity is maintained by:

Q. How does the electronic environment of the Boc-protected piperazine affect its participation in Suzuki-Miyaura couplings?

The Boc group withdraws electron density via the carbonyl, reducing the piperazine’s basicity and enhancing compatibility with Pd-catalyzed couplings. For boronic ester intermediates (e.g., pyridine-4-boronic acid pinacol ester), coupling yields exceed 70% under inert atmospheres (N₂/Ar) with Pd(PPh₃)₄ as a catalyst .

Q. What stability issues arise under long-term storage, and how are they managed?

The compound is hygroscopic and prone to Boc cleavage at >40°C. Recommended storage: desiccated at +5°C under nitrogen. Stability studies (TGA/DSC) show <5% degradation over 12 months when sealed in amber glass vials with molecular sieves .

Methodological Notes

- Deprotection Optimization : For Boc removal, TFA (2–5 eq in DCM, 2–4 hr) achieves >95% conversion without degrading the ethoxyacetic acid chain .

- Impurity Profiling : Common byproducts (e.g., tert-butyl alcohol from Boc cleavage) are quantified via GC-MS or LC-TOF .

- Scale-Up Safety : Exothermic deprotection requires controlled addition of TFA and temperature monitoring to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.